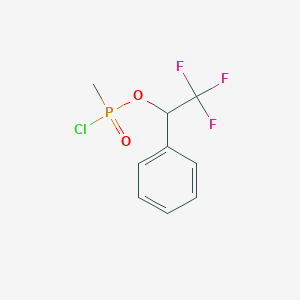
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a phenyl group, and a methylphosphonochloridate moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of 2,2,2-trifluoro-1-phenylethanol with methylphosphonochloridate under controlled conditions. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process.
Alternative Methods: Another approach involves the use of trifluoroacetic acid and phenylmagnesium bromide, followed by reaction with methylphosphonochloridate. This method may offer higher yields and better control over the reaction conditions.
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phosphonates.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields phosphonates with reduced functional groups.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges, while the phenyl group provides additional stability and reactivity. The methylphosphonochloridate moiety is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl and phenyl groups but lacks the methylphosphonochloridate moiety.
2,2,2-Trifluoro-1-phenylethanol: Similar in structure but contains a hydroxyl group instead of the methylphosphonochloridate group.
Methylphosphonochloridate: Contains the methylphosphonochloridate group but lacks the trifluoromethyl and phenyl groups.
Uniqueness
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate is unique due to the combination of its trifluoromethyl, phenyl, and methylphosphonochloridate groups. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
194041-75-3 |
|---|---|
Formule moléculaire |
C9H9ClF3O2P |
Poids moléculaire |
272.59 g/mol |
Nom IUPAC |
[1-[chloro(methyl)phosphoryl]oxy-2,2,2-trifluoroethyl]benzene |
InChI |
InChI=1S/C9H9ClF3O2P/c1-16(10,14)15-8(9(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Clé InChI |
WBCFXYVFPHNGNO-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(OC(C1=CC=CC=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
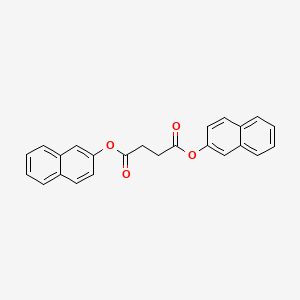
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
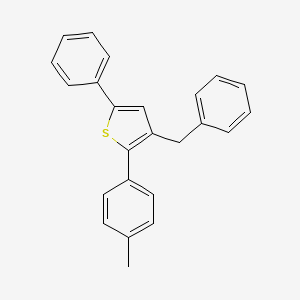
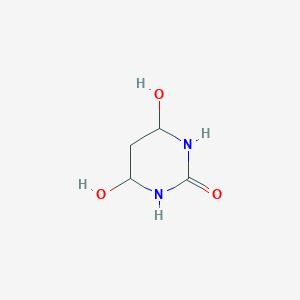

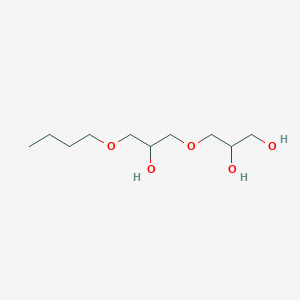
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
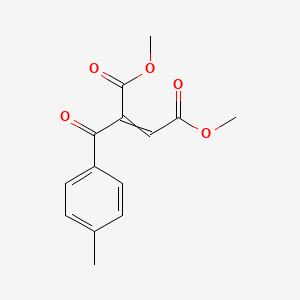
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
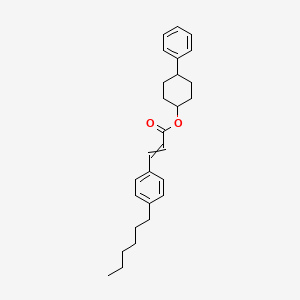
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
